Mono(4-oxopentyl)phthalate
Description
Properties
CAS No. |
1334311-47-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 |
IUPAC Name |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
InChI Key |
PONNZCAISKYXCO-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; |
Origin of Product |
United States |
Metabolic Formation and Biotransformation of Mono 4 Oxopentyl Phthalate
Precursor Phthalate (B1215562) Esters and Their Metabolic Linkages to Mono(4-oxopentyl)phthalate
The journey to MOPP begins with larger molecules known as phthalate diesters. These compounds, widely used as plasticizers, undergo metabolic changes within biological systems, leading to the formation of various metabolites, including MOPP.
Di-n-pentyl Phthalate (DPP) as a Primary Precursor of this compound
Scientific research has firmly established Di-n-pentyl Phthalate (DPP) as a primary precursor to this compound. researchgate.netnih.gov Following exposure, DPP is metabolized in the body, leading to a series of breakdown products. One of the key initial steps is the hydrolysis of DPP to its monoester, Mono-n-pentyl Phthalate (MPP). researchgate.netnih.gov Subsequent oxidative processes act on MPP, ultimately yielding MOPP among other metabolites. researchgate.netnih.gov
Studies in rats have provided detailed insights into this metabolic pathway. After oral administration of DPP, a variety of metabolites were identified in urine, including MOPP. researchgate.netnih.gov These findings underscore the direct metabolic link between DPP and the formation of MOPP.
Potential Contribution from Other Phthalate Esters to this compound Formation
While DPP is the most direct and well-documented precursor, the structural similarities among phthalates raise the possibility of other esters contributing to MOPP formation. However, current scientific literature primarily focuses on DPP as the source. The formation of MOPP specifically involves the oxidation of a five-carbon (pentyl) chain. Therefore, other phthalates with different alkyl chain lengths would not be expected to produce this specific metabolite. For instance, phthalates with shorter or longer alkyl chains undergo metabolism, but their oxidative products would differ from MOPP. bcerp.org
Enzymatic Pathways in the Biotransformation of Phthalate Diesters to this compound
The conversion of phthalate diesters into MOPP is not a spontaneous process but is orchestrated by a series of enzymatic reactions within the body. These enzymes catalyze the breakdown and modification of the parent phthalate, leading to the formation of various intermediate and final metabolites.
Initial Hydrolysis to Monoesters
The first critical step in the metabolism of phthalate diesters like DPP is hydrolysis. nih.gove-apem.org This reaction involves the cleavage of one of the two ester bonds in the phthalate molecule, resulting in the formation of a monoester and an alcohol. researchgate.netfrontiersin.org This process is primarily catalyzed by a group of enzymes known as esterases and lipases, which are present in various tissues, including the intestine and liver. e-apem.orgresearchgate.net
Specifically, pancreatic cholesterol esterases have been shown to effectively hydrolyze a variety of phthalate acid esters, including DPP, into their corresponding monoesters. researchgate.netnih.gov This initial hydrolysis is crucial as it transforms the parent diester into a form that can undergo further metabolic changes. bcerp.org The resulting monoester, in the case of DPP, is Mono-n-pentyl Phthalate (MPP). researchgate.netnih.gov
Oxidative Metabolism and Formation of Keto-Phthalate Metabolites
Following the initial hydrolysis, the resulting monoester, MPP, undergoes further biotransformation through oxidative metabolism. This phase of metabolism is responsible for the formation of various oxidized metabolites, including the keto-phthalate, MOPP. researchgate.netnih.gov These oxidative reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov
A key oxidative pathway involved in the metabolism of the alkyl side chain of phthalate monoesters is omega-1 (ω-1) oxidation. researchgate.netnih.gov This process involves the oxidation of the carbon atom that is second to last (the penultimate carbon) in the alkyl chain. In the case of MPP, the pentyl chain is the target of this oxidation.
The ω-1 oxidation of MPP leads to the formation of an intermediate alcohol metabolite, Mono(4-hydroxypentyl)phthalate (B585242) (MHPP). researchgate.netnih.gov This hydroxy metabolite can then be further oxidized to form the corresponding ketone, which is this compound (MOPP). researchgate.netnih.gov Studies on the metabolism of other phthalates, such as Di(2-ethylhexyl)phthalate (DEHP), have also highlighted the importance of omega and omega-1 oxidation in the formation of their respective metabolites. inchem.orginchem.org
In a study involving the administration of DPP to rats, both MHPP and MOPP were identified as urinary metabolites, with MHPP being the predominant one. researchgate.netnih.gov This indicates a sequential oxidation process where the formation of the hydroxylated intermediate precedes the formation of the keto metabolite.
Table 1: Key Compounds in the Metabolic Pathway of Di-n-pentyl Phthalate (DPP)
| Compound Name | Abbreviation | Role in Metabolism |
| Di-n-pentyl Phthalate | DPP | Primary precursor phthalate ester. researchgate.netnih.gov |
| Mono-n-pentyl Phthalate | MPP | Initial monoester metabolite of DPP. researchgate.netnih.gov |
| Mono(4-hydroxypentyl)phthalate | MHPP | Intermediate alcohol metabolite from ω-1 oxidation of MPP. researchgate.netnih.gov |
| This compound | MOPP | Keto-phthalate metabolite formed from the oxidation of MHPP. researchgate.netnih.gov |
| Di(2-ethylhexyl)phthalate | DEHP | A different phthalate ester whose metabolism also involves ω-1 oxidation. inchem.orginchem.org |
| Mono(3-carboxypropyl)phthalate | MCPP | Another identified metabolite of DPP. researchgate.netebi.ac.uk |
| Phthalic Acid | PA | A further breakdown product of phthalate metabolism. researchgate.netnih.gov |
Table 2: Urinary Metabolites of Di-n-pentyl Phthalate (DPP) in Rats
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) in first 24h after administration |
| Mono(4-hydroxypentyl)phthalate | MHPP | 993 nih.gov |
| Mono-n-pentyl Phthalate | MPP | 222 nih.gov |
| Mono(4-carboxybutyl)phthalate | MCBP | 168 nih.gov |
| This compound | MOPP | 47 nih.gov |
| Phthalic Acid | PA | 26 nih.gov |
| Mono-n-pentenyl Phthalate | MPeP | 16 nih.gov |
| Mono(3-carboxypropyl)phthalate | MCPP | 9 nih.gov |
| Mono(2-carboxyethyl)phthalate | MCEP | 0.2 nih.gov |
Subsequent Oxidative Transformations
Once formed, this compound can undergo further metabolic changes, a key transformation being the reduction of its ketone group. This biochemical reaction converts the oxo (keto) functional group on the pentyl side chain into a hydroxyl group, leading to the formation of mono(4-hydroxypentyl) phthalate (MHPP). nih.govresearchgate.net This reduction is a critical step in the metabolic pathway of DPP, and MHPP is often found to be a predominant urinary metabolite. nih.govresearchgate.net
Further oxidation of the side chain can also occur, leading to the formation of more polar and readily excretable compounds. For instance, mono(4-carboxybutyl) phthalate (MCBP) has been identified as another significant oxidative metabolite in the metabolic cascade of DPP. nih.govresearchgate.net The formation of MCBP involves the oxidation of the terminal methyl group of the pentyl chain. The enzymatic machinery responsible for these oxidative transformations, including the reduction of the ketone and oxidation of the alkyl chain, likely involves various oxidoreductases and cytochrome P450 enzymes.
A study conducted on Sprague-Dawley rats provided quantitative insights into the urinary excretion of DPP metabolites following a single oral dose. The findings revealed the relative abundance of various metabolites, highlighting the significance of these oxidative transformation pathways.
| Metabolite | Median Urinary Concentration (µg/mL) in first 24h |
|---|---|
| Mono(4-hydroxypentyl) phthalate (MHPP) | 993 |
| Mono-n-pentyl phthalate (MPP) | 222 |
| Mono(4-carboxybutyl) phthalate (MCBP) | 168 |
| This compound (MOPP) | 47 |
| Phthalic acid (PA) | 26 |
| Mono-n-pentenyl phthalate (MPeP) | 16 |
| Mono(3-carboxypropyl) phthalate (MCPP) | 9 |
| Mono(2-carboxyethyl) phthalate (MCEP) | 0.2 |
This table presents the median urinary concentrations of di-n-pentyl phthalate (DPP) metabolites in rats within the first 24 hours after administration, as reported in a key study. The data illustrates the relative prevalence of different metabolic products. nih.govresearchgate.net
Conjugation Reactions (e.g., Glucuronidation) and Excretion Facilitation
The metabolites of phthalates, including MOPP and its subsequent oxidative products, typically undergo Phase II conjugation reactions before their elimination. cdc.govnih.gov The primary purpose of this phase is to increase the water solubility of the metabolites, thereby aiding their excretion in the urine. cdc.govnih.gov The most common conjugation reaction for phthalate monoesters is glucuronidation. cdc.govnih.gov
During glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from the activated form, UDP-glucuronic acid, to the phthalate metabolite. nih.gov This process attaches a highly polar glucuronide group to the metabolite, significantly enhancing its hydrophilicity. The resulting glucuronide conjugates are then more efficiently transported out of cells and eliminated from the body via urine. cdc.govnih.gov
The standard analytical procedure for measuring phthalate metabolites in urine involves an enzymatic deconjugation step, typically using β-glucuronidase, prior to analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). cdc.gov This procedural step is necessary to cleave the glucuronide conjugates and measure the total concentration of the phthalate metabolites, providing indirect but strong evidence for the widespread occurrence of glucuronidation in phthalate metabolism. cdc.gov While specific data on the glucuronidation of MOPP is not extensively detailed in the literature, the general metabolic pathway for phthalate monoesters strongly suggests that MOPP and its hydroxylated and carboxylated derivatives are also subject to this crucial detoxification and elimination process. cdc.govnih.gov The extent of glucuronidation can vary between different phthalate metabolites, often influenced by factors such as their lipophilicity. nih.gov
Analytical Methodologies for the Quantification of Mono 4 Oxopentyl Phthalate in Complex Matrices
Sample Preparation and Extraction Strategies
The initial and most critical step in the analysis of MOP is the preparation and extraction of the analyte from the sample matrix. The choice of method depends heavily on the nature of the matrix, whether biological or environmental.
Urine and serum are the most common biological matrices for monitoring human exposure to phthalates. ub.edu The analysis of MOP in these matrices presents unique challenges due to the presence of conjugated forms and potential for matrix interference.
Urine: Urine is the preferred matrix for assessing exposure to non-persistent chemicals like phthalates. ub.edu Analysis of phthalate (B1215562) metabolites in urine provides a reliable measure of exposure. uio.nonih.govrsc.org Methods have been developed for the simultaneous determination of multiple phthalate metabolites, including MOP, in human urine. uio.norsc.org Sample volumes as small as 100 to 300 microliters can be sufficient for analysis. uio.nonih.gov To account for variations in urine dilution, results are often adjusted for creatinine (B1669602) or specific gravity. fertilitywa.com.au Pooled urine samples may be used to better represent exposure over time due to the short half-life of phthalates. nih.gov
Serum: Serum analysis provides a snapshot of the circulating levels of phthalate metabolites. acs.orgnih.gov Similar to urine, serum samples often require a deconjugation step to measure total MOP concentrations. acs.orgnih.gov Stored serum samples have been successfully used to study historical trends in phthalate exposure. fertilitywa.com.auepa.gov The stability of phthalate metabolites in frozen serum allows for long-term storage and retrospective analysis. nih.gov
The quantification of phthalates and their metabolites in environmental samples is essential for understanding their distribution and persistence.
Water: The analysis of phthalates in water, including drinking water, is crucial for assessing potential exposure routes. gcms.czthermofisher.com Due to the low concentrations often found in water, a preconcentration step is typically required. researchgate.net
Soil and Sediment: Phthalates have a tendency to bind to organic matter, leading to their accumulation in soil and sediment. ifremer.frnih.gov The complex nature of these matrices necessitates more rigorous extraction methods to isolate the target analytes. nih.govmdpi.com Techniques like accelerated solvent extraction (ASE) have been shown to be efficient for extracting phthalates from soil and sediment. researchgate.net
In biological systems, phthalate monoesters like MOP are often conjugated with glucuronic acid to facilitate their excretion. acs.org To measure the total concentration of the metabolite, an enzymatic hydrolysis step is necessary to cleave the glucuronide conjugate.
β-Glucuronidase: This enzyme is commonly used to deconjugate glucuronidated phthalate metabolites in urine and serum samples. nih.govacs.orgresearchgate.net The use of β-glucuronidase from Escherichia coli is a well-established practice in many analytical methods. uio.no The completeness of the deconjugation reaction is often monitored using standards like 4-methylumbelliferyl glucuronide. nih.gov
Sulfatase: While glucuronidation is the primary conjugation pathway, sulfation can also occur. In such cases, the use of a sulfatase enzyme may be required for complete deconjugation.
The table below summarizes the use of enzymatic deconjugation in MOP analysis.
| Enzyme | Matrix | Purpose | Citation |
| β-Glucuronidase | Urine, Serum | Hydrolysis of glucuronide conjugates to measure total metabolite concentration. | nih.govacs.orgresearchgate.net |
| Sulfatase | Urine, Serum | Hydrolysis of sulfate (B86663) conjugates, though less common for phthalates. |
Solid-phase extraction is a widely used technique for the cleanup and preconcentration of phthalate metabolites from complex matrices. researchgate.netacs.orgresearchgate.net It offers several advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. researchgate.net
Various SPE sorbents are available, and the choice depends on the specific properties of the analyte and the matrix. For phthalate metabolites, reversed-phase sorbents like C18 are commonly employed. thermofisher.com Automated SPE systems can significantly increase sample throughput, making them suitable for large-scale epidemiological studies. nih.govresearchgate.net
The table below details different SPE methods used for phthalate analysis.
| SPE Sorbent/Method | Matrix | Key Findings | Citation |
| Oasis MAX cartridges | Porcine Tissue | Effective for cleanup after enzymatic deconjugation. | nih.gov |
| Automated on-line SPE | Urine | High-throughput analysis of 16 phthalate metabolites with low detection limits. | nih.gov |
| C18 SPE cartridges | Water | Automated extraction of phthalates from drinking water. | gcms.cz |
| Dispersive micro solid phase extraction | Water, Juice | High extraction recoveries and enrichment factors for various plasticizers. | rsc.org |
Liquid-liquid extraction (LLE) is a traditional and effective method for extracting phthalates from aqueous and solid samples. academicjournals.org The choice of solvent is critical for achieving good extraction efficiency.
For aqueous samples like water and beverages, non-polar solvents such as n-hexane are often used. nih.gov For more complex matrices like sediment, a mixture of solvents may be necessary. tandfonline.com LLE can be automated to improve throughput and reproducibility. nih.gov A recent development is the use of deep eutectic solvents, which offer a more environmentally friendly alternative to traditional organic solvents. mdpi.com
Solid-Phase Extraction (SPE) Techniques
Chromatographic Separation Techniques
Following sample preparation and extraction, chromatographic techniques are employed to separate MOP from other compounds in the extract before detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of phthalate metabolites. nih.govrsc.orgchromatographyonline.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of MOP in complex matrices. uio.nonih.gov The use of reversed-phase columns, such as C18 or phenyl-based columns, is typical for separating phthalate metabolites. nih.govnih.gov Core-shell columns can provide faster separations comparable to ultra-high-performance liquid chromatography (UHPLC). rsc.org
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique for phthalate analysis. nih.govrestek.com While often used for the parent phthalate esters, it can also be applied to the analysis of their metabolites after derivatization. GC offers excellent chromatographic resolution, which is important for separating isomeric compounds. restek.com
The table below provides an overview of chromatographic conditions used for the analysis of phthalate metabolites.
| Chromatographic Technique | Column Type | Key Features | Citation |
| HPLC-MS/MS | Phenyl column | Separation of seven phthalate metabolites in human urine. | nih.gov |
| HPLC-MS/MS | Core-shell column | Rapid separation of 18 phthalate metabolites. | rsc.org |
| LC-MS/MS | Betasil phenyl column | Analysis of mono-butyl phthalate in serum and tissues. | nih.gov |
| GC-MS | Rtx-440, Rxi-XLB | Good resolution for a complex mixture of phthalates. | restek.com |
High-Performance Liquid Chromatography (HPLC) for Mono(4-oxopentyl)phthalate Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of MOPP and other phthalate metabolites from complex sample matrices like urine. chromatographyonline.comchromatographyonline.comnih.govnih.gov The method's adaptability allows for the analysis of a wide range of phthalate monoesters by employing reversed-phase columns, most commonly C18 columns. chromatographyonline.comthermofisher.com
Method development often involves optimizing the mobile phase composition to achieve adequate retention and separation of the analytes. nih.gov For instance, a gradient elution using a mixture of an aqueous phase containing an acid, such as acetic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727) is frequently employed. chromatographyonline.comnih.gov The acidic modifier is crucial for ensuring that phthalate monoesters, which are carboxylic acids, are in their protonated form, leading to better retention on the nonpolar stationary phase. nih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute the more hydrophobic compounds. nih.gov
The flow rate and column temperature are also critical parameters that are optimized to ensure sharp, symmetrical peaks and reproducible retention times. chromatographyonline.com A typical analytical run time for the separation of multiple phthalate metabolites, including MOPP, can be as short as 12 minutes, demonstrating the efficiency of modern HPLC methods. chromatographyonline.com The separation is crucial not only for distinguishing MOPP from other phthalate metabolites but also for minimizing matrix effects during subsequent detection by mass spectrometry. dphen1.com
Below is a table summarizing typical HPLC conditions used for the analysis of phthalate metabolites.
| Parameter | Typical Value/Condition | Source(s) |
| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 5 µm) | chromatographyonline.com |
| Mobile Phase A | 0.1% Acetic Acid in Water | chromatographyonline.comnih.gov |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol | chromatographyonline.comnih.gov |
| Elution Mode | Gradient | chromatographyonline.comnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | chromatographyonline.comsciex.com |
| Column Temperature | 30-40 °C | chromatographyonline.comclinmedjournals.org |
| Injection Volume | 10-20 µL | chromatographyonline.comclinmedjournals.org |
| Run Time | ~10-12 minutes | chromatographyonline.comsciex.com |
Gas Chromatography (GC) Applications for Phthalate Metabolites
While HPLC is more commonly used for the analysis of phthalate monoesters due to their polarity and thermal lability, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) also finds applications. chromatographyonline.comdphen1.com Historically, GC-MS has been a staple for the analysis of various environmental contaminants, including parent phthalate diesters. core.ac.uk For the analysis of their monoester metabolites like MOPP, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This process, often involving methylation or silylation, converts the polar carboxylic acid group into a less polar ester or silyl (B83357) ether, making the analyte suitable for GC analysis. researchgate.netnih.gov
Recent advancements have explored the possibility of analyzing some phthalate monoesters by GC-MS without derivatization by carefully optimizing injection parameters. nih.gov However, derivatization remains a common practice for robust and reproducible analysis of a broad range of phthalate metabolites. researchgate.netnih.gov The separation in GC is achieved using a capillary column, often with a nonpolar stationary phase, and a temperature-programmed oven to elute compounds based on their boiling points. mdpi.com
Despite its utility, the need for derivatization can add complexity, time, and potential for error to the analytical workflow compared to direct HPLC analysis. researchgate.net
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is the detection method of choice for MOPP analysis due to its exceptional sensitivity and selectivity, which are essential for measuring the trace levels typically found in biological samples. nih.gov
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of phthalate metabolites like MOPP when coupled with HPLC. chromatographyonline.comchromatographyonline.comnih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions from the analytes in the liquid phase, making it ideal for polar and thermally labile compounds. chromatographyonline.com The analysis is often performed in the negative ion mode, which is well-suited for the deprotonation of the carboxylic acid group present in phthalate monoesters, forming [M-H]⁻ ions. chromatographyonline.com
Multiple Reaction Monitoring (MRM) Modes for Enhanced Specificity and Sensitivity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantitative analysis. creative-proteomics.commtoz-biolabs.comquadram.ac.uk In MRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte of interest. sciex.com For MOPP, this would involve selecting its deprotonated molecular ion as the precursor and monitoring one or more of its characteristic fragment ions.
The high selectivity of MRM arises from the fact that it is highly unlikely for an interfering compound to have the same retention time, the same precursor ion mass, and the same product ion mass as the target analyte. mtoz-biolabs.com This makes MRM the "gold standard" for quantification in complex matrices. creative-proteomics.com The ability to monitor multiple transitions for each analyte allows for simultaneous quantification (using the most intense transition) and confirmation (based on the ratio of intensities of multiple transitions). researchgate.net This high-throughput capability enables the simultaneous analysis of a large number of phthalate metabolites in a single run. sciex.commtoz-biolabs.com
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Mode | Source(s) |
| MOPP | 251.1 | Hypothetical 121.1, 167.1 | Negative ESI | researchgate.net |
| MEHP | 277.1 | 134.1, 259.1 | Negative ESI | dphen1.com |
| MBP | 221.0 | 121.0, 177.0 | Negative ESI | chromatographyonline.com |
| MBzP | 269.0 | 121.0, 225.0 | Negative ESI | chromatographyonline.com |
| Note: Specific MRM transitions for MOPP are not readily available in the provided search results and are presented here as a hypothetical example based on the fragmentation of similar phthalate metabolites. The values for other common phthalate metabolites are included for illustrative purposes. |
Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope dilution mass spectrometry (IDMS) is the benchmark for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This technique involves adding a known amount of a stable isotopically labeled (e.g., containing ¹³C or ²H) version of the analyte of interest, in this case, MOPP, to the sample at the beginning of the analytical procedure. nih.gov For example, this compound-d4 is a deuterated form of MOPP that can be used as an internal standard.
This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the entire sample preparation and analysis process, including extraction, derivatization (if applicable), and ionization. epa.gov Any loss of analyte during sample processing will be mirrored by a proportional loss of the labeled standard. epa.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, it is possible to accurately calculate the concentration of the native analyte in the original sample, effectively correcting for matrix effects and variations in recovery. nih.govepa.gov This approach significantly improves the robustness and reliability of the quantification. nih.gov
Method Validation, Quality Assurance, and Quality Control for this compound Analysis
To ensure the reliability and comparability of data, especially in large-scale biomonitoring studies, rigorous method validation and the implementation of comprehensive quality assurance (QA) and quality control (QC) programs are essential. nih.govnih.gov
Method validation involves systematically evaluating a range of performance characteristics to demonstrate that the analytical method is fit for its intended purpose. chromatographyonline.com Key validation parameters include:
Linearity and Range: Establishing the concentration range over which the instrumental response is proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards. chromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. chromatographyonline.com
Accuracy: Assessing the closeness of the measured value to the true value, often evaluated by analyzing certified reference materials (CRMs) or spiked samples. nih.govnih.gov
Precision: Evaluating the degree of agreement among a series of measurements of the same sample, expressed as the coefficient of variation (CV). This includes both intra-day (repeatability) and inter-day (intermediate precision) assessments. chromatographyonline.comnih.gov
Recovery: Measuring the efficiency of the extraction process by comparing the analyte response in a spiked sample to that of a standard solution. nih.gov
Stability: Assessing the stability of the analyte in the sample matrix under different storage conditions and in the processed sample extract. dphen1.com
Analysis of Blanks: Processing and analyzing a sample matrix without the analyte (e.g., reagent blank, field blank) to check for contamination. d-nb.info
Analysis of QC Samples: Including samples with known concentrations of the analyte (quality control pools) in each analytical run to monitor the accuracy and precision of the method over time. nih.govnih.gov
Participation in Inter-laboratory Comparison and Proficiency Testing Programs: Analyzing blind samples from an external organization to provide an objective assessment of the laboratory's performance against other labs. nih.govd-nb.info
The following table presents typical method validation and QC results for the analysis of phthalate metabolites in urine.
| Parameter | Typical Finding | Source(s) |
| Linearity (r²) | > 0.99 | chromatographyonline.com |
| LOD | Low ng/mL range (e.g., 0.85–5.33 ng/mL) | chromatographyonline.comnih.gov |
| LOQ | Low ng/mL range (e.g., 2.82–17.76 ng/mL) | chromatographyonline.com |
| Accuracy (Recovery) | 86% - 119% | nih.gov |
| Precision (CV) | < 25% | nih.govnih.gov |
By adhering to these stringent analytical principles, researchers can generate high-quality, reliable data on the concentration of this compound in various complex matrices, which is fundamental for assessing human exposure and its potential implications.
Mono 4 Oxopentyl Phthalate As a Biomarker in Exposure Assessment Studies
Biomarker Utility and Specificity of Mono(4-oxopentyl)phthalate
The effectiveness of a biomarker is determined by its relationship with the parent compound and its uniqueness as a metabolite. For MOPP, these factors are critical in defining its utility in scientific studies.
This compound is a downstream metabolite of Di-n-pentyl phthalate (B1215562) (DPP), a phthalate ester used as a plasticizer, particularly in products like nitrocellulose. nih.gov The correlation between DPP exposure and the presence of MOPP has been clearly established in animal studies.
In a study involving Sprague-Dawley rats administered a single oral dose of DPP, MOPP was one of several metabolites identified in urine. nih.govresearchgate.net This demonstrates a direct metabolic link between the intake of the precursor phthalate and the excretion of MOPP. Following a 500 mg/kg body weight dose of DPP, the median urinary concentration of MOPP in the first 24 hours was 47 µg/mL, confirming a strong correlational relationship in a controlled exposure scenario. nih.gov The presence of MOPP in biological samples is, therefore, a clear indicator of exposure to its parent compound, DPP.
| Metabolite | Abbreviation | Median Concentration (µg/mL) |
|---|---|---|
| Mono(4-hydroxypentyl)phthalate (B585242) | MHPP | 993 |
| Mono-n-pentyl phthalate | MPP | 222 |
| Mono(4-carboxybutyl)phthalate | MCBP | 168 |
| This compound | MOPP | 47 |
| Phthalic Acid | PA | 26 |
| Mono-n-pentenyl phthalate | MPeP | 16 |
| Mono(3-carboxypropyl)phthalate | MCPP | 9 |
| Mono(2-carboxyethyl)phthalate | MCEP | 0.2 |
The metabolic pathway for most phthalates begins with hydrolysis of the parent diester into its corresponding monoester, which can then undergo further oxidative metabolism. mdpi.comnih.govnih.gov In the case of Di-n-pentyl phthalate (DPP), it is first hydrolyzed to mono-n-pentyl phthalate (MPP). nih.govresearchgate.net This primary metabolite is then subject to Phase I oxidation at various positions on its alkyl side chain, leading to the formation of several secondary metabolites, including MOPP (from oxidation at the ω-1 carbon), mono(4-hydroxypentyl)phthalate (MHPP), and mono(4-carboxybutyl)phthalate (MCBP). nih.govebi.ac.uk These metabolites are subsequently conjugated (e.g., with glucuronic acid) to facilitate their excretion in urine. researchgate.net
A critical consideration for any biomarker is its specificity. An ideal biomarker is a metabolite of only one parent compound. While MOPP is a confirmed metabolite of DPP, the specificity of some other phthalate metabolites is known to be imperfect. For instance, mono(3-carboxypropyl)phthalate (MCPP), which is also a metabolite of DPP, has been identified as a minor metabolite of di-n-butyl phthalate (DBP) and other high-molecular-weight phthalates. ebi.ac.ukresearchgate.netacs.org This cross-formation complicates its use as a specific biomarker for any single phthalate. In contrast, studies suggest that the metabolite MHPP can only be formed from the metabolism of DPP, making it a highly specific biomarker for DPP exposure. nih.govebi.ac.uk The absolute specificity of MOPP has not been as definitively established, although it is primarily recognized as a metabolite of DPP.
Correlation with Precursor Phthalate Exposure
Application of this compound in Exposure Assessment Methodologies
The application of MOPP in exposure studies depends on its prevalence in different populations and its behavior over time.
Despite its clear identification in animal studies, MOPP has been largely undetected in large-scale human biomonitoring surveys of the general population. This suggests that exposure to its precursor, DPP, is not widespread.
A 2024 study of a Spanish adult cohort did not detect a compound listed as "Mono-(4-oxopentyl) phthalate (MiPrP)" in any of the 143 serum samples analyzed. acs.org However, the study associated the abbreviation MiPrP with the parent compound Di-iso-propyl phthalate, creating some ambiguity. fertilitywa.com.au
The German Environmental Survey for Children and Adolescents (GerES V, 2014–2017) found that metabolites of di-n-pentyl phthalate (DnPeP) were detectable in only 6% of the 2,256 participants. d-nb.info
An Austrian biomonitoring study reported that mono-n-pentyl phthalate (MnPeP), the primary metabolite of DPP, was below the limit of detection in the vast majority of samples from children and adults. nih.gov
These findings collectively indicate that exposure to DPP in the general populations of Europe and the United States is likely very low. nih.gov Consequently, MOPP is not a commonly used biomarker in general population studies due to its low detection frequency.
| Study (Region, Years) | Metabolite(s) | Matrix | Detection Frequency | Reference |
|---|---|---|---|---|
| GerES V (Germany, 2014-2017) | DnPeP metabolites | Urine | 6% | d-nb.info |
| Austrian Biomonitoring (Austria, 2015) | Mono-n-pentyl phthalate (MnPeP) | Urine | Mostly not detected | nih.gov |
| Spanish Cohort (Spain, pub. 2024) | Mono-(4-oxopentyl) phthalate (listed as MiPrP) | Serum | 0% | acs.org |
While MOPP is rarely detected in the general population, it may serve as a valuable biomarker for targeted exposure assessments in specific settings, particularly occupational environments where DPP is used. researchgate.net Workers in industries that manufacture or use nitrocellulose products, certain adhesives, or other materials containing DPP could have significantly higher exposures than the general public. nih.gov
In such scenarios, measuring urinary MOPP could provide a sensitive and specific tool to quantify occupational intake and verify the effectiveness of workplace safety controls. The use of a secondary, oxidative metabolite like MOPP can also offer an advantage over measuring the primary monoester (MPP), as it is less susceptible to contamination during sample collection and analysis. researchgate.net To date, however, there is a lack of published studies that have specifically measured MOPP to quantify occupational exposure to DPP. Existing reviews of occupational phthalate exposure have tended to focus on more common phthalates like di-(2-ethylhexyl) phthalate (DEHP). ipl.pt
Longitudinal studies, which involve collecting multiple samples from the same individuals over time, are crucial for understanding exposure variability. For non-persistent chemicals like phthalates, which are metabolized and excreted within hours to a couple of days, urinary concentrations can fluctuate significantly. nih.govescholarship.org
No longitudinal studies have specifically reported on the temporal variability of MOPP. However, research on other phthalate metabolites provides a framework for what to expect. Studies have shown substantial day-to-day and month-to-month variability in the urinary levels of many phthalate metabolites. nih.gov The stability of a metabolite's concentration over time, often measured by the intraclass correlation coefficient (ICC), depends on the consistency of exposure sources. Metabolites of phthalates used in personal care products, which are applied daily, tend to have higher ICCs (less variability) than metabolites of phthalates found in food, where exposure is more sporadic. escholarship.orgcore.ac.uk
Given that DPP is used in specific consumer and industrial products, exposure is likely to be intermittent rather than continuous. Therefore, it is expected that MOPP concentrations would exhibit high temporal variability, and a single urine sample would only reflect a very recent exposure. Multiple or pooled urine samples would be necessary in a longitudinal study to accurately classify an individual's average exposure to DPP over time. escholarship.org
Assessment of Environmental and Occupational Exposures
Comparative Analysis of this compound with Other Phthalate Metabolites
A comprehensive evaluation of phthalate exposure requires a detailed analysis of various metabolites in human biospecimens. The comparison of this compound (MOPP) with other phthalate metabolites in terms of their prevalence and concentration is crucial for understanding its role as a biomarker.
Evaluation of Relative Abundance and Detection Frequencies
Research studies conducting biomonitoring of phthalate metabolites provide valuable data on the relative abundance and detection frequencies of these compounds. This compound is a metabolite of di-n-pentyl phthalate (DPP). nih.gov
In a study involving adult female Sprague-Dawley rats administered a single oral dose of DPP, the urinary concentrations of its metabolites were measured. The results showed that mono(4-hydroxypentyl) phthalate (MHPP) was the most abundant metabolite, with a median concentration of 993 µg/mL. In comparison, MOPP had a median concentration of 47 µg/mL. nih.gov This suggests that while both are metabolites of DPP, MHPP is excreted in significantly higher amounts. Other detected metabolites included mono-n-pentyl phthalate (MPP) at 222 µg/mL and mono(4-carboxybutyl) phthalate (MCBP) at 168 µg/mL. nih.gov
The following table provides a summary of the median urinary concentrations of DPP metabolites in the aforementioned rat study.
| Metabolite | Median Concentration (µg/mL) |
| Mono(4-hydroxypentyl) phthalate (MHPP) | 993 |
| Mono-n-pentyl phthalate (MPP) | 222 |
| Mono(4-carboxybutyl) phthalate (MCBP) | 168 |
| This compound (MOPP) | 47 |
| Phthalic acid (PA) | 26 |
| Mono-n-pentenyl phthalate (MPeP) | 16 |
| Mono(3-carboxypropyl) phthalate (MCPP) | 9 |
| Mono(2-carboxyethyl) phthalate (MCEP) | 0.2 |
| Data from a study on Sprague-Dawley rats after a single oral dose of di-n-pentyl phthalate. nih.gov |
In human studies, the detection frequencies of phthalate metabolites can vary widely depending on the population and the specific phthalate exposure sources. For instance, in a Spanish adult cohort, a range of phthalate metabolites were analyzed in serum samples. While metabolites of commonly used phthalates like mono-ethyl phthalate (MEP) and mono-n-butyl phthalate (MnBP) had high detection rates of 93.7% and 76.9% respectively, MOPP (referred to as MiPrP in the study) had a detection rate of 0%. acs.org This indicates a very low or non-existent exposure to its parent compound, di-iso-propyl phthalate (DiPrP), in that specific population. acs.orgfertilitywa.com.au
In contrast, a study on pregnant women from three different cohorts showed varying detection frequencies for different metabolites in serum. fertilitywa.com.au While some metabolites were detected in a high percentage of samples, others, including MOPP, were not detected or found in less than 10% of the samples. fertilitywa.com.au This highlights the variability in exposure patterns across different populations and geographical locations.
Implications for Comprehensive Phthalate Exposure Profiles
The inclusion of a wide array of phthalate metabolites, including less common ones like MOPP, is essential for constructing a comprehensive phthalate exposure profile. nih.gov Relying on a limited number of metabolites may lead to an underestimation of the total phthalate burden, especially for phthalates that are less prevalent but may still pose health risks. nih.gov
By analyzing a broad spectrum of metabolites, researchers can better understand the sources and pathways of phthalate exposure. nih.gov Different phthalates are used in various consumer products, and their metabolic profiles can help identify the primary sources of exposure for a given population. nih.govfrontiersin.org A comprehensive analysis allows for a more robust assessment of potential health risks associated with phthalate mixtures. arche-consulting.be
Environmental Occurrence and Fate Context of Phthalate Parent Compounds Relevant to Mono 4 Oxopentyl Phthalate Formation
Sources and Environmental Release of Precursor Phthalate (B1215562) Esters
Phthalate esters (PAEs) are synthetic organic chemicals produced in massive quantities, with global production estimated at millions of metric tonnes annually. researchgate.net Their primary application is as plasticizers, which are additives used to enhance the flexibility, durability, and softness of polymers, particularly polyvinyl chloride (PVC). sapub.orgaaqr.org This has led to their incorporation into a vast array of industrial, commercial, and consumer products, including building materials, food packaging, medical devices, cosmetics, personal care products, toys, and agricultural films. aaqr.orgfrontiersin.orgmdpi.comnomresearch.cn
The widespread use of PAEs has resulted in their ubiquitous distribution throughout the global environment. sapub.orgfrontiersin.org Urbanization and industrial activities are major contributors to the release of these compounds into aquatic and atmospheric systems. researchgate.netnomresearch.cn Different phthalates are used for specific purposes; for instance, low-molecular-weight PAEs like Dimethyl phthalate (DMP) and Di-n-butyl phthalate (DBP) are used in personal care products and coatings, while high-molecular-weight PAEs such as Di(2-ethylhexyl) phthalate (DEHP) are dominant in PVC products. sapub.orgni.ac.rs Due to extensive manufacturing and use, compounds like DEHP and DBP are often the most abundant phthalate pollutants found in environmental samples. researchgate.netepa.gov The continuous production, use, and disposal of these products create persistent pathways for phthalate release. frontiersin.orgmdpi.com
A key factor in the environmental release of phthalate esters is their physical, rather than chemical, integration into polymer matrices. PAEs are not covalently bonded to the plastic polymers they are mixed with. ni.ac.rscore.ac.uk This lack of chemical bonding allows them to migrate, or "leach," from the product into the surrounding environment over time. sapub.orgfrontiersin.orgresearchgate.net This process is a primary pathway for the contamination of food, water, air, and soil. sapub.orgmdpi.com
The rate of leaching is influenced by several factors:
Temperature: Higher temperatures increase the rate of migration. ftb.com.hr
Contact Time: Longer periods of contact between the plastic and a substance (e.g., food or liquid) lead to greater leaching. nih.gov
Chemical Environment: The acidity and fat content of contacting substances can significantly affect migration. For example, PAEs leach more readily into fatty foods and acidic liquids. epa.govnih.gov
Aging of Plastics: As plastic products age and degrade, the release of phthalates can accelerate. sapub.orgfrontiersin.org
Studies have quantified the release of various phthalates from different types of plastics, demonstrating that the type of polymer and the specific phthalate congener both play a role in the migration potential. nih.gov
Table 1: Leaching of Phthalate Esters from Various Microplastics After 14 Days of Incubation in Water
| Plastic Product (Polymer Type) | Total PAEs Leached (ng/g) | Dominant PAE Congener(s) |
|---|---|---|
| Pencil Case (PVC) | 6660 | Diethyl phthalate (DEP) |
| Cleaning Brush-1 (Polyamide, PA) | ~1830 | Di-n-butyl phthalate (DBP) |
| Rubber Glove (Rubber) | 1390 | Diethyl phthalate (DEP) |
| Shampoo Bottle (PET) | 104.35 | Di-n-butyl phthalate (DBP) |
| Cleaning Brush-2 (PET) | 93.9 | Di-n-butyl phthalate (DBP) |
| Straw (Polypropylene, PP) | 50.3 | Di-n-butyl phthalate (DBP) |
Anthropogenic Sources and Ubiquitous Distribution
Environmental Degradation and Transformation Pathways of Phthalate Esters
In the environment, phthalate esters are subject to various degradation processes. The primary and most significant pathway for their removal is biodegradation by microorganisms. frontiersin.orgrsc.org A wide variety of bacteria and some microalgae possess the enzymatic machinery to break down PAEs under both aerobic and anaerobic conditions. frontiersin.org The initial step in the biodegradation of a phthalate diester is typically hydrolysis, catalyzed by esterases, which cleaves one of the ester bonds. This reaction produces the corresponding phthalate monoester and an alcohol. nih.govresearchgate.net
For Di-n-pentyl phthalate (DnPP), the parent compound of Mono(4-oxopentyl)phthalate, this initial hydrolysis step yields mono-n-pentyl phthalate (MPP). researchgate.net Following this, further degradation occurs through the oxidation of the remaining alkyl side chain. This oxidative metabolism can lead to the formation of various hydroxylated and carboxylated metabolites. researchgate.netnih.gov this compound (MOPP) is one such product, formed via the oxidation of the pentyl chain of the monoester. researchgate.net
Biodegradation by Microorganisms
The primary pathway for the environmental breakdown of phthalate esters like Di-n-pentyl phthalate is through microbial activity. unich.it A diverse range of bacteria and fungi have demonstrated the ability to degrade phthalates under both aerobic and anaerobic conditions. The initial and rate-limiting step in the biodegradation of a phthalate diester is the hydrolysis of one of the ester bonds, a reaction catalyzed by microbial esterases or hydrolases. This process results in the formation of the corresponding monoester and an alcohol. acs.org
In the case of Di-n-pentyl phthalate, microbial action cleaves one of the pentyl ester linkages to form Mono-n-pentyl phthalate. Further enzymatic oxidation of the alkyl chain of this monoester can then lead to the formation of various oxidized metabolites, including this compound. Studies on similar phthalates, such as Di-n-butyl phthalate (DBP), have identified specific bacterial strains, including species of Gordonia, Burkholderia, and Achromobacter, capable of carrying out this degradation. rsc.org The degradation process is influenced by environmental factors such as temperature and pH, with optimal conditions often being around 30°C and a neutral pH. frontiersin.org
The general pathway for the microbial degradation of phthalate diesters is a two-step hydrolysis process. The first step yields a monoester, which is then further hydrolyzed to phthalic acid. Phthalic acid can then be mineralized by microorganisms into carbon dioxide and water. The formation of oxidized monoester metabolites like this compound represents an alternative metabolic route occurring after the initial hydrolysis.
Table 1: Examples of Microorganisms Involved in Phthalate Degradation
| Microorganism Type | Examples of Genera | Role in Degradation |
| Bacteria | Priestia, Gordonia, Burkholderia, Achromobacter, Mycobacterium | Capable of degrading various phthalate esters through hydrolysis and further metabolism. rsc.orgfrontiersin.org |
| Fungi | Fusarium, Phanerochaete, Trametes, Polyporus | Possess extracellular enzymes that can initiate the degradation of phthalates. |
Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)
While biodegradation is the principal mechanism for the environmental breakdown of phthalates, abiotic processes such as hydrolysis and photodegradation can also contribute to their transformation, albeit generally at slower rates. epa.gov
Hydrolysis: The chemical hydrolysis of phthalate esters in the environment is typically a slow process under neutral pH conditions. The rate of hydrolysis is influenced by both pH and temperature. While the process is slow, it follows the same initial step as biodegradation, cleaving one ester bond to form the monoester. For Di-n-pentyl phthalate, this would result in the formation of Mono-n-pentyl phthalate. The subsequent formation of this compound from this monoester is a biological oxidation step rather than a direct product of hydrolysis.
Photodegradation: Phthalates can undergo photodegradation when exposed to sunlight, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, which can lead to the breakdown of the molecule. The rate and products of photodegradation can be influenced by the presence of other substances in the environment that act as photosensitizers. For some phthalates, photodegradation can be a significant removal pathway in aquatic environments, with half-lives ranging from days to months depending on the specific phthalate and environmental conditions. epa.gov The estimated atmospheric half-life for Di-n-pentyl phthalate due to reaction with hydroxyl radicals is approximately 32 hours. nih.gov
Table 2: Abiotic Degradation of Selected Phthalate Esters
| Phthalate Ester | Abiotic Process | Half-life/Degradability | Reference |
| Di-n-butyl phthalate (DBP) | Photolysis + Hydrolysis | 50-360 days | epa.gov |
| Di-isononyl phthalate (DINP) | Photolysis + Hydrolysis | 32-140 days | epa.gov |
| Di-ethylhexyl phthalate (DEHP) | Photolysis + Hydrolysis | 390-1600 days | epa.gov |
| Di-n-pentyl phthalate (DPP) | Atmospheric Photodegradation | ~32 hours (estimated) | nih.gov |
Uptake and Metabolism in Plants
Plants can absorb phthalate esters from contaminated soil and water through their root systems. nih.gov The extent of uptake and translocation within the plant varies depending on the specific phthalate and plant species. Generally, phthalates with shorter alkyl chains are more readily taken up and translocated than those with longer chains. researchgate.net
Once absorbed, phthalate diesters can be metabolized by the plant. nih.gov A primary metabolic pathway is the hydrolysis of the diester to its corresponding monoester, a process analogous to microbial degradation. nih.govresearchgate.net For example, studies on edible plants like lettuce, strawberry, and carrot have shown that Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) are taken up and transformed into their respective monoesters, Mono-n-butyl phthalate (MnBP) and Mono(2-ethylhexyl) phthalate (MEHP). nih.gov It is therefore expected that plants can also take up Di-n-pentyl phthalate and metabolize it to Mono-n-pentyl phthalate, which could then be further oxidized to form this compound within the plant tissues.
The bioconcentration factor (BCF), which is the ratio of the chemical concentration in the plant to that in the soil, provides a measure of a plant's ability to accumulate a substance. Studies have reported BCFs for various phthalates in different plants, indicating that accumulation does occur, although translocation from the roots to the aerial parts of the plant may be limited. nih.govresearchgate.net
Table 3: Plant Uptake and Metabolism of Phthalates
| Plant Species | Phthalate Studied | Key Findings | Reference |
| Lettuce, Strawberry, Carrot | DnBP, DEHP | Plants take up phthalates from the soil and metabolize them into their corresponding monoesters. Translocation to leaves is limited. | nih.govresearchgate.net |
| Peanut | DBP, DEHP, DINP | Positive correlation observed between the concentrations of parent phthalates and their monoester metabolites in plant tissues. | nih.gov |
| Alfalfa | DnBP | DnBP accumulates mainly in the roots and is metabolized to Mono-n-butyl phthalate and phthalic acid. | |
| Cryptotaenia canadensis | Dipentyl phthalate | Dipentyl phthalate has been reported in this plant species. | nih.gov |
Mechanistic Research Perspectives for Phthalate Metabolites, Including Implications for Mono 4 Oxopentyl Phthalate
Cellular and Molecular Interactions of Phthalate (B1215562) Metabolites
The biological effects of phthalate metabolites are often initiated by their interaction with intracellular molecules, leading to a cascade of downstream events. These interactions can alter normal cellular function, particularly processes regulated by hormones and other signaling molecules.
Interactions with Nuclear Receptors (e.g., PPAR-alpha, Estrogen Receptor, Androgen Receptor)
Phthalate metabolites are known to interact with various nuclear receptors, which are critical transcription factors that regulate gene expression in response to ligands such as hormones and fatty acids. mdpi.com This interaction is a primary mechanism behind their endocrine-disrupting activity. researchgate.netnih.gov
Many phthalate metabolites are identified as ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-alpha and PPAR-gamma. novapublishers.comnih.govbiorxiv.org These receptors are central to the regulation of lipid metabolism and energy homeostasis. researchgate.netnih.gov Activation of PPARs by phthalates can interfere with these pathways. nih.govoup.com For instance, in mouse granulosa cells, metabolites including mono(2-ethylhexyl) phthalate (MEHP), monononyl phthalate (MNP), and monoisononyl phthalate (MiNP) were shown to activate PPARs and alter the expression of PPAR target genes such as Fabp4 and Cd36. nih.gov
The interaction with sex hormone receptors is also a key concern. Some phthalate metabolites exhibit weak estrogenic activity by binding to and activating the estrogen receptor (ER), while others can act as antagonists to the androgen receptor (AR), interfering with male hormonal signaling. nih.govnih.gov For example, Di-(2-ethylhexyl) phthalate (DEHP) has been shown to activate human estrogen receptor α (hERα), while its metabolite MEHP does not. nih.gov Conversely, neither DEHP nor MEHP appears to bind to the human androgen receptor. nih.gov However, the parent compound of MOPP, di-n-pentyl phthalate, is recognized as a potent antiandrogenic phthalate, suggesting that its metabolites contribute to the disruption of androgen-dependent pathways. researchgate.net
| Nuclear Receptor | Interacting Phthalate Metabolites | Observed Effect |
| PPARs (α, γ) | MEHP, MNP, MiNP, MBP, MiBP | Activation of receptor and modulation of target gene expression (Fabp4, Cd36). nih.govnih.gov Interference with lipid metabolism and energy homeostasis. researchgate.net |
| Estrogen Receptor (ER) | DEHP (parent compound) | Weak agonistic activity; activation of hERα. nih.govnih.gov |
| Androgen Receptor (AR) | General Phthalates | Antagonistic effects observed for some phthalates. nih.gov DEHP and MEHP do not appear to bind directly. nih.gov |
Modulation of Gene Expression and Protein Synthesis
By interacting with nuclear receptors and other transcription factors, phthalate metabolites can significantly modulate the expression of a wide array of genes and the subsequent synthesis of proteins. mdpi.com This modulation underlies many of their physiological effects.
Studies have demonstrated that exposure to phthalate mixtures can disrupt the expression of hundreds of genes, particularly those involved in lipid and cholesterol metabolism. nih.govoup.com In human placenta, phthalate exposure has been associated with altered DNA methylation and expression of 39 genes, with the epidermal growth factor receptor (EGFR) gene identified as a critical target. d-nb.info EGFR is important for inducing cell cycle progression, and its altered expression suggests a mechanism by which phthalates could impact cell growth and tissue development. d-nb.info
Phthalate metabolites also directly affect the machinery of steroidogenesis. In cultured rat fetal testes, MEHP exposure led to a dose-dependent decrease in testosterone (B1683101) production by reducing the expression and activity of key steroidogenic enzymes, such as CYP17. plos.org Other research showed that monobutyl phthalate (MBP) could increase the mRNA and protein levels of the Steroidogenic Acute Regulatory (StAR) protein, a critical gatekeeper for steroid hormone production. nih.gov Furthermore, metabolites like MEHP can promote the expression of pro-labor genes in the placenta, such as corticotropin-releasing hormone (CRH) and cyclooxygenase-2 (COX-2), potentially via the NF-kB signaling pathway. semanticscholar.org
| Gene/Protein | Phthalate Metabolite(s) | Effect on Expression/Activity | Biological Process Affected |
| Fabp4, Cd36 | MEHP, MNP, MiNP | Upregulation | Lipid Metabolism (PPAR signaling) nih.gov |
| EGFR | Total Phthalates | Decreased expression (associated with hypermethylation) | Cell Proliferation, Placental Function d-nb.info |
| CYP17 | MEHP | Decreased protein levels and lyase activity | Testosterone Synthesis plos.org |
| StAR | MBP | Increased mRNA and protein levels | Steroidogenesis nih.gov |
| CRH, COX-2 | MEHP | Increased mRNA and protein abundance | Parturition, Inflammation semanticscholar.org |
Influence on Signal Transduction Pathways
Signal transduction pathways are complex systems that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities. Phthalate metabolites can interfere with these pathways, leading to dysregulation of cell function.
Impact on Sex Steroid-Related Signaling
Phthalates and their metabolites are well-documented disruptors of sex steroid signaling. mdpi.com Their impact can be observed from the synthesis of hormones to their action at the receptor level. Exposure to various phthalate metabolites has been associated with altered levels of circulating sex hormones, including testosterone and estradiol. nih.govfrontiersin.org
The mechanism often involves interference with the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproduction and steroidogenesis. frontiersin.org As previously noted, metabolites can inhibit key enzymes in the testosterone synthesis pathway. plos.org The anti-androgenic properties of certain phthalates, including the parent compound of MOPP, suggest a direct or indirect antagonism of androgen signaling pathways. researchgate.net This interference can occur without the metabolite directly binding to the androgen receptor, potentially by affecting coactivator binding or other steps in the signaling cascade. nih.govplos.org
Alterations in Cell Cycle Regulation
Emerging evidence indicates that phthalate metabolites can influence the regulation of the cell cycle, the process by which cells replicate. In androgen-sensitive human prostate cancer cells (LNCaP), both DEHP and Dibutyl Phthalate (DBP) were found to inhibit cell cycle progression in a dose-dependent manner. nih.gov This effect appeared to be largely independent of direct modulation of the androgen receptor, suggesting interference with other cell cycle checkpoints. nih.gov
Studies on embryonic stem cells have shown that high concentrations of MEHP can reduce cell proliferation and viability. frontiersin.org The downregulation of the EGFR gene by phthalates is another potential mechanism for altering cell cycle control, as EGFR signaling is a known promoter of cell cycle progression in tissues like the placenta. d-nb.info
Role in Oxidative Stress and Redox Homeostasis Alterations
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. mdpi.com This imbalance can damage lipids, proteins, and DNA. mdpi.com A growing body of evidence implicates phthalate exposure as a trigger for oxidative stress. novapublishers.comresearchgate.netnih.gov
Cellular and animal studies have demonstrated that certain phthalate monoesters can induce the production of ROS. acs.orgmdpi.com Human studies have found positive associations between urinary concentrations of phthalate metabolites and biomarkers of oxidative stress, such as 8-hydroxydeoxyguanosine (OHdG) and 8-isoprostane. acs.orgmdpi.com For example, metabolites of DEHP were associated with increased levels of these markers, indicating oxidative damage. acs.org
The mechanism involves not only an increase in ROS production but also an alteration of the body's antioxidant defense systems. novapublishers.com Exposure to phthalates and their metabolites has been shown to alter the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in human red blood cells. mdpi.com This disruption of redox homeostasis may be a common pathway through which phthalates contribute to a variety of adverse health outcomes. acs.orgacs.org
| Oxidative Stress Marker | Phthalate Metabolites | Observed Effect |
| 8-isoprostane | DEHP metabolites, MBP, MiBP | Increased levels in urine. acs.orgmdpi.com |
| 8-hydroxydeoxyguanosine (OHdG) | DEHP metabolites, MBP, MiBP | Increased levels in urine. acs.org |
| Reactive Oxygen Species (ROS) | DBP, BBP, and their metabolites | Increased levels in human erythrocytes. mdpi.com |
| Antioxidant Enzymes (SOD, CAT, GPx) | DBP, BBP, and their metabolites | Altered (increased or decreased) activity. mdpi.com |
| Glutathione (GSH, GSSG) | Phthalate mixture | Decreased levels. nih.gov |
Generation of Reactive Oxygen Species
A primary mechanism by which phthalate metabolites are thought to exert toxicity is through the enhanced production of ROS. nih.govmdpi.com ROS are chemically reactive molecules derived from oxygen, such as superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.govscielo.org.mx While they play roles in normal cell signaling, their overproduction can lead to cellular damage. mdpi.com
Research has demonstrated that exposure to various phthalate metabolites leads to an increase in intracellular ROS levels. For instance, studies on human erythrocytes showed that metabolites like mono-n-butyl phthalate (MBP) and monobenzyl phthalate (MBzP) caused a statistically significant increase in ROS levels. mdpi.comnih.gov In this research, a significant rise in ROS was noted at concentrations starting from 5 µg/mL for these metabolites. mdpi.com Similarly, mono(2-ethylhexyl) phthalate (MEHP) has been shown to increase ROS levels in MA-10 Leydig cells. nih.gov The generation of these reactive species is a critical initiating event that can lead to a cascade of downstream cellular damage, including lipid peroxidation and DNA damage. mdpi.com
Epidemiological studies support these in vitro findings. A study on pregnant women found that urinary concentrations of several phthalate metabolites, including MBP and MBzP, were associated with higher levels of 8-isoprostane and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which are biomarkers of lipid peroxidation and oxidative DNA damage, respectively. nih.gov This suggests that exposure to phthalates leads to an increased systemic oxidative stress burden. nih.govnih.gov The induction of ROS by phthalates is considered an intermediate mechanism that may contribute to endocrine dysfunction and other adverse outcomes. mdpi.com
Table 1: Effect of Selected Phthalate Metabolites on Reactive Oxygen Species (ROS) Levels in Human Erythrocytes
| Phthalate Metabolite | Concentration | Observation | Source |
|---|---|---|---|
| Mono-n-butyl phthalate (MBP) | ≥ 5 µg/mL | Statistically significant increase in ROS levels. | mdpi.com |
| Monobenzyl phthalate (MBzP) | ≥ 5 µg/mL | Statistically significant increase in ROS levels. | mdpi.com |
This table presents data from related phthalate metabolites to illustrate the general effect of this chemical class on ROS generation, due to the limited specific data for Mono(4-oxopentyl)phthalate.
Effects on Antioxidant Defense Systems
In conjunction with promoting ROS generation, phthalate metabolites can also impair the body's antioxidant defense systems. novapublishers.com These systems consist of a network of enzymes and non-enzymatic molecules that neutralize ROS and prevent oxidative damage. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govmdpi.com
Studies have consistently shown that phthalates and their metabolites can alter the activity of these crucial enzymes. novapublishers.comnih.gov For example, in human erythrocytes, exposure to MBP and MBzP led to changes in the activity of SOD, CAT, and GSH-Px. nih.govnih.gov Specifically, a study on erythrocytes demonstrated that incubation with selected phthalates caused a statistically significant decrease in SOD activity, with the inhibition increasing as the phthalate concentration rose. mdpi.com
Research in various models has elaborated on these effects. In zebrafish exposed to dimethyl phthalate (DMP), the activities of CAT and glutathione S-transferase (GST) were significantly reduced after 96 hours of exposure to high concentrations. mdpi.com The study also noted that total SOD activity initially increased at low concentrations but then decreased at high concentrations over time. mdpi.com This indicates a complex, dose-dependent effect on the antioxidant machinery. Long-term exposure to phthalates can suppress the activities of these protective enzymes, leading to increased levels of oxidative damage markers like malondialdehyde (MDA). mdpi.com The disruption of these defense systems compromises the cell's ability to cope with the increased ROS load, exacerbating oxidative stress. novapublishers.commdpi.com
Table 2: Research Findings on the Effects of Phthalate Metabolites on Antioxidant Enzymes
| Phthalate/Metabolite | Model System | Affected Enzyme(s) | Observed Effect | Source |
|---|---|---|---|---|
| MBP, MBzP | Human Erythrocytes | SOD, CAT, GSH-Px | Altered enzyme activity; significant decrease in SOD activity. | mdpi.comnih.gov |
| Dimethyl Phthalate (DMP) | Adult Zebrafish (Liver) | SOD, CAT, GST | Initial increase in SOD at low concentrations, followed by a decrease. Significant reduction in CAT and GST at high concentrations. | mdpi.com |
This table summarizes findings for various phthalates and their metabolites to provide context for the potential effects of this compound on antioxidant defense systems.
Future Research Directions and Methodological Advancements for Mono 4 Oxopentyl Phthalate
Development of Advanced Analytical Techniques for Enhanced Specificity and Sensitivity
The accurate quantification of MOPP in biological matrices is fundamental for exposure assessment. Current methods primarily rely on chromatographic separation coupled with mass spectrometry. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is used to resolve MOPP from other related metabolites in complex samples like urine or serum. nih.govresearchgate.netcdc.gov Detection is achieved using tandem mass spectrometry (MS/MS), often with isotope-dilution techniques, which provides high degrees of sensitivity and specificity. nih.govnih.gov
Future advancements are focused on enhancing these analytical platforms. The goals are to lower the limits of detection (LOD) and improve the ability to distinguish between structurally similar phthalate (B1215562) metabolites. nih.gov Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) represents one such advancement, offering enhanced detection limits and selectivity compared to some HPLC-MS/MS methods. nih.gov The continuous development of these sensitive methods is crucial for detecting low-level exposures in the general population and for reliably quantifying metabolites in various biological samples. nih.gov
| Technique | Description | Application to MOPP Analysis |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Resolves MOPP and other DPP metabolites from complex biological matrices like urine and serum. nih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | An analytical technique that combines two or more mass analyzers to increase specificity and sensitivity. Used for identifying and quantifying trace substances. | Provides highly specific and sensitive detection of MOPP, often used with isotope-dilution for accuracy. nih.govnih.gov |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | A powerful analytical method that combines the separating power of gas chromatography with the mass analysis capabilities of high-resolution mass spectrometry. | Offers enhanced detection limits (0.05-0.1 µg/L) and is useful for distinguishing between different phthalate metabolites. nih.gov |
Elucidation of Comprehensive Metabolic Networks and Interspecies Differences
MOPP is not ingested directly but is formed in the body following exposure to its precursor, Di-n-pentyl phthalate (DPP). nih.govresearchgate.net The metabolic pathway begins with the phase I hydrolysis of the parent diester (DPP) by lipases and esterases into its primary monoester metabolite, mono-n-pentyl phthalate (MPP). e-apem.orgresearchgate.net This monoester then undergoes further oxidative metabolism to produce several secondary metabolites, including MOPP. nih.gove-apem.org
A study in Sprague-Dawley rats identified a network of DPP metabolites in urine following oral administration. nih.govresearchgate.net This research tentatively identified MOPP alongside other oxidative products such as mono(4-hydroxypentyl) phthalate (MHPP) and mono(4-carboxybutyl) phthalate (MCBP). nih.govresearchgate.net While some studies suggest that the metabolic pathways of phthalates are broadly similar between rats and humans, further research is needed to fully elucidate the complete metabolic network in humans and to quantify the kinetic differences between species. nih.govebi.ac.uk Understanding these differences is critical for accurately extrapolating toxicological data from animal models to human risk assessment.
Integration of Mono(4-oxopentyl)phthalate in Cumulative Phthalate Exposure and Mechanistic Studies
Humans are exposed to a mixture of various phthalates from numerous sources, leading to a focus on cumulative risk assessment, which evaluates the combined effects of these chemicals. nih.govmdpi.com Phthalates are often grouped together for cumulative assessment because many of them are believed to act via a similar anti-androgenic mechanism. canada.canih.gov The measurement of MOPP serves as a biomarker of exposure to its parent compound, DPP. nih.gov This exposure data is then used to calculate the hazard quotient for DPP, which can be combined with those of other phthalates into a Hazard Index (HI) to characterize the total risk from the mixture. mdpi.comnih.gov
Mechanistic studies aim to understand how phthalate metabolites exert their biological effects. Phthalate exposure has been linked to oxidative stress and endocrine disruption. nih.govnih.gov For instance, some phthalate metabolites are known to activate peroxisome proliferator-activated receptors (PPARs), which can influence lipid metabolism and adipocyte differentiation. e-apem.org Future studies should continue to investigate the specific role of MOPP and other DPP metabolites in these pathways to clarify the mechanisms underlying the toxicity of the parent compound.
Exploration of Novel Biomarkers for Precursor Phthalate Exposures
While MOPP is a confirmed urinary metabolite of DPP, research indicates it may not be the most suitable biomarker for assessing human exposure. nih.govresearchgate.net An effective biomarker should be specific to the parent compound and present in sufficient quantities for reliable detection. In a study administering DPP to rats, the ω-1 oxidation product, mono(4-hydroxypentyl) phthalate (MHPP), was found to be the predominant urinary metabolite, with concentrations significantly higher than those of MOPP. nih.govresearchgate.net
The median urinary concentration of MHPP was over 20 times higher than that of MOPP in the first 24 hours after exposure. nih.gov This suggests that MHPP is a more sensitive and therefore more adequate biomarker for assessing exposure to DPP. nih.govebi.ac.uk Future research should focus on validating MHPP as the primary biomarker in human populations and exploring other potential metabolites to create a comprehensive exposure profile for DPP.
Table: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Rats 24 Hours Post-Administration Data from a study in adult female Sprague-Dawley rats after a single oral dose of 500 mg/kg bw of DPP. nih.gov
| Metabolite | Abbreviation | Median Concentration (μg/mL) |
| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| Mono-n-pentyl phthalate | MPP | 222 |
| Mono(4-carboxybutyl) phthalate | MCBP | 168 |
| This compound | MOPP | 47 |
| Phthalic acid | PA | 26 |
| Mono-n-pentenyl phthalate | MPeP | 16 |
| Mono(3-carboxypropyl) phthalate | MCPP | 9 |
| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Q & A
Q. What analytical methodologies are recommended for quantifying Mono(4-oxopentyl)phthalate and its metabolites in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phthalate metabolites due to its sensitivity and specificity. For oxidative metabolites like this compound, hydrolysis and oxidation steps must be optimized to account for matrix effects. Urinary biomarkers are preferred over serum due to higher metabolite concentrations and reduced contamination risks . Cross-validation with isotope-labeled internal standards (e.g., deuterated analogs) improves accuracy .
Q. How should researchers design epidemiological studies to assess associations between this compound and reproductive outcomes?
- Methodological Answer : Prioritize cohort studies with longitudinal exposure assessment to capture temporal variability. Case-control designs may introduce recall bias, as shown in meta-analyses where cohort studies reported higher odds ratios (OR = 1.596) compared to case-control (OR = 1.025) for endometriosis . Stratify by population subgroups (e.g., laparoscopic-confirmed cases vs. general populations) to reduce heterogeneity (I² = 59.2% in pooled analyses) .
Q. What in vitro models are validated for studying this compound’s developmental toxicity?
- Methodological Answer : Primary human trophoblast cells and HTR-8/SVneo cell lines are widely used to assess placental toxicity. Dose-response experiments should include low (1 µM), intermediate (90 µM), and high (180 µM) concentrations to capture non-monotonic effects, particularly in sex-stratified analyses . Endpoints include gene expression profiling (e.g., PSG3, LGALS13) and pathway enrichment analysis (e.g., KEGG pathways for fatty acid metabolism) .
Advanced Research Questions
Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved across diverse populations?
- Methodological Answer : Conduct meta-regression to adjust for covariates like geographic region (e.g., Asia vs. the U.S.), where effect sizes differ (OR = 1.020 in Asia vs. OR = 0.982 in the U.S.) . Sensitivity analyses should address confounding by coexposure to other phthalates, using databases like NHANES to model cumulative risks .
Q. What experimental strategies are effective for modeling non-monotonic dose-response relationships in phthalate toxicity studies?
- Methodological Answer : Employ nonlinear regression models (e.g., hormetic or U-shaped curves) and validate findings with transcriptomic data. For example, in female trophoblasts, 90 µM MEHP induced maximal gene expression changes (174 KEGG pathways), whereas higher doses (180 µM) showed divergent effects . Include sex-stratified cohorts to account for dimorphic responses .
Q. How can metabolomics be integrated with traditional biomarkers to refine exposure assessment of this compound?
- Methodological Answer : Combine urinary oxidative metabolites (e.g., MEHHP, MEOHP) with untargeted metabolomics to identify novel biomarkers. Oxidative metabolites are 10-fold more abundant in urine than serum and correlate strongly with DEHP exposure . Use machine learning to link metabolite clusters with clinical outcomes (e.g., AGD reductions in male infants) .
Q. What mechanistic studies are needed to clarify the role of this compound in epigenetic regulation?
- Methodological Answer : Investigate DNA methylation and histone modification patterns in placental or liver tissues exposed to physiologically relevant doses. Prioritize pathways implicated in androgen signaling (e.g., AGD-associated genes) and oxidative stress response . Single-cell RNA sequencing can resolve cell-type-specific effects.
Data Interpretation and Contradictions
Q. Why do oxidative metabolites show higher interstudy variability compared to parent phthalates in exposure assessments?
- Methodological Answer : Oxidative metabolites (e.g., MEHHP, MEOHP) are influenced by enzymatic polymorphisms (e.g., CYP450 isoforms) and matrix effects. Standardize preanalytical protocols (e.g., storage at 0°C–6°C to prevent degradation) and report recovery rates for quality control .
Q. How should researchers address the lack of human toxicokinetic data for this compound?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling extrapolated from structurally similar phthalates (e.g., MEHP). Validate models with in vitro hepatic metabolism assays and cross-species comparisons .
Tables for Key Evidence Synthesis
Table 1. Meta-Analysis of Phthalate Metabolites and Endometriosis Risk
| Study Design | OR (95% CI) | I² (%) | p-value |
|---|---|---|---|
| Case-Control (n=4) | 1.025 (0.836–1.258) | 12.3 | 0.331 |
| Cohort (n=2) | 1.596 (0.770–3.306) | 70.1 | 0.067 |
| Cross-Sectional (n=1) | 0.440 (0.190–1.020) | N/A | N/A |
Table 2. Dose-Dependent Gene Expression Changes in Trophoblasts Exposed to MEHP
| MEHP Concentration | DEGs (Primary Cells) | Sex-Specific Trends |
|---|---|---|
| 1 µM | 15 | Male: Minimal; Female: None |
| 90 µM | 120 | Male: ↑; Female: Peak DEGs |
| 180 µM | 85 | Male: ↑↑; Female: ↓ from peak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
